1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde

Catalog No.
S13811491
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbald...

Product Name

1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde

IUPAC Name

1-(2-hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-9(2,12)7-10(8-11)5-3-4-6-10/h8,12H,3-7H2,1-2H3

InChI Key

HEJOVNBNOIOEII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1(CCCC1)C=O)O

1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a hydroxy group and an aldehyde functional group. Its molecular formula is C10H18O2C_{10}H_{18}O_2, and it has a molecular weight of approximately 170.25 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both hydroxy and aldehyde functionalities, which can facilitate various

The reactivity of 1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde is influenced by its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: The aldehyde can also undergo reduction to form alcohols, leading to the formation of 1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-methanol.
  • Substitution Reactions: The hydroxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for the compound's utility in synthesizing more complex organic molecules.

The synthesis of 1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde typically involves several steps:

  • Alkylation of Cyclopentanone: Cyclopentanone is alkylated using appropriate alkylating agents to introduce the hydroxy group.
  • Oxidation: The resulting intermediate is oxidized to introduce the carbaldehyde functionality.
  • Functional Group Transformations: Additional transformations may be performed to refine the product and enhance yield.

1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde serves various purposes in different fields:

  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic compounds.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique structural features.
  • Fine Chemicals Production: Utilized in the manufacture of specialty chemicals and as a building block in organic synthesis .

The interactions of 1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde with other molecules are primarily governed by its functional groups. The hydroxy group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These properties are crucial for understanding its reactivity and potential applications in drug design and development.

Several compounds share structural similarities with 1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde, each possessing unique characteristics:

Compound NameStructural FeaturesKey Differences
1-(2-Hydroxy-2-methylpropyl)-cyclopentane-1-carbaldehydeCyclopentane ring with hydroxy and aldehyde groupsLacks additional methyl group on cyclopentane ring
2-Methylcyclopentane-1-carbaldehydeCyclopentane with an aldehyde groupLacks hydroxy group
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentaneCyclopentane with hydroxy groupLacks carbaldehyde group
1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehydeCyclopentane with hydroxy and aldehyde groupsDifferent substitution pattern on cyclopentane ring

Uniqueness: The unique combination of both hydroxy and carbaldehyde groups on a substituted cyclopentane ring distinguishes 1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde from its analogs, imparting distinct chemical properties that enhance its utility in various applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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